molecular formula C19H21N3OS B2707645 N-(4-benzylpiperazine-1-carbothioyl)benzamide CAS No. 329795-86-0

N-(4-benzylpiperazine-1-carbothioyl)benzamide

Cat. No.: B2707645
CAS No.: 329795-86-0
M. Wt: 339.46
InChI Key: HQNDQGGVWZNHNZ-UHFFFAOYSA-N
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Description

N-(4-Benzylpiperazine-1-carbothioyl)benzamide is a thiourea derivative featuring a benzamide moiety linked to a 4-benzylpiperazine group via a carbothioyl bridge. The benzylpiperazine moiety contributes to lipophilicity and steric bulk, while the carbothioyl group enhances hydrogen-bonding and metal-chelating capabilities, making it a candidate for diverse pharmacological applications .

Properties

IUPAC Name

N-(4-benzylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-18(17-9-5-2-6-10-17)20-19(24)22-13-11-21(12-14-22)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNDQGGVWZNHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzylpiperazine-1-carbothioyl)benzamide typically involves the reaction of benzoylisothiocyanate with piperazine and benzoyl chloride. The reaction is carried out in a solvent mixture of dimethylformamide (DMF) and methanol (MeOH) using triethylamine (NEt3) as a base . The resulting product is obtained as a crystalline solid in moderate yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzylpiperazine-1-carbothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.

    Substitution: The benzyl and piperazine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Biological Activities

N-(4-benzylpiperazine-1-carbothioyl)benzamide exhibits significant biological activities that make it a candidate for further research:

  • Antimicrobial Properties : The compound has shown promising antimicrobial effects against various bacterial strains. Studies indicate that derivatives of benzamide with similar structures have been effective against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, compounds with structural similarities have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 1.27 µM to 2.65 µM against tested strains .
  • Anticancer Activity : Research indicates that similar compounds exhibit anticancer properties, particularly against colorectal carcinoma cell lines (HCT116). For example, certain derivatives have shown IC50 values lower than standard chemotherapy agents like 5-Fluorouracil (5-FU), suggesting their potential as effective anticancer agents .

Therapeutic Potential

The therapeutic potential of this compound can be categorized into several areas:

  • Antimicrobial Treatments : Given its antimicrobial properties, this compound could be developed into new antibiotics or antifungal agents.
  • Cancer Therapy : Its ability to inhibit cancer cell growth positions it as a candidate for further development in anticancer therapies, potentially leading to new treatment options for patients resistant to conventional therapies.

Case Study: Anticancer Activity Evaluation

A study evaluated various benzamide derivatives for their anticancer activity against HCT116 cells. The results indicated that certain compounds exhibited IC50 values significantly lower than standard treatments:

Compound IDStructureIC50 (µM)Comparison to 5-FU (IC50 = 9.99 µM)
N9[Structure]5.85More potent
N18[Structure]4.53More potent

This table illustrates the efficacy of specific derivatives compared to established chemotherapy drugs.

Data on Antimicrobial Efficacy

The antimicrobial activity of this compound was assessed against various pathogens:

Pathogen TypeMIC (µM)
Gram-positive bacteria1.27
Gram-negative bacteria2.54
Fungal species2.60

These findings highlight the compound's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-benzylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways and processes, such as enzyme activity and protein function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-benzylpiperazine-1-carbothioyl)benzamide and analogous compounds:

Compound Name Structural Variation Key Properties/Activities Reference(s)
This compound 4-Benzylpiperazine, carbothioyl-benzamide Not explicitly reported (inferred similar)
N-(4-Formylpiperazine-1-carbonothioyl)benzamide 4-Formylpiperazine (instead of benzyl) Antioxidant activity: ~75% inhibition
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8) 4-Hydroxyphenyl substituent on thiourea Antioxidant activity: 86.6% inhibition
N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10) 4-Methoxyphenyl substituent on thiourea Antioxidant activity: 87.7% inhibition
4-tert-Butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide 4-tert-Butylbenzamide, 4-methylpiperazine No activity data; enhanced lipophilicity
4-Benzyhydryl-N-(tert-butyl)piperazine-1-carbothioamide Benzhydryl (diphenylmethyl) on piperazine No activity data; increased steric bulk

Structural and Electronic Comparisons

  • Benzamide Modifications :

    • Substituents on the benzamide ring (e.g., hydroxyl, methoxy in ) significantly enhance antioxidant activity by donating electrons or stabilizing radicals . The absence of such groups in the target compound suggests its activity may rely on alternative mechanisms, such as metal chelation via the carbothioyl group.
  • Carbothioyl vs.

Biological Activity

N-(4-benzylpiperazine-1-carbothioyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzyl group and a carbothioyl moiety. Its molecular formula is C16H20N2OSC_{16}H_{20}N_2OS, and it has a molecular weight of 304.41 g/mol. The presence of the piperazine scaffold is significant, as this structure is prevalent in various biologically active compounds.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through inhibition of bacterial growth. The mechanism may involve interference with bacterial metabolic pathways, similar to other piperazine derivatives .
  • Cytotoxicity : Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in these cells could be linked to its structural features, which allow for effective cell membrane penetration and target engagement .

Structure-Activity Relationship (SAR)

The SAR analysis of piperazine derivatives, including this compound, reveals that:

  • Substituent Effects : Variations in the benzyl substituent can significantly influence the biological activity. For instance, electron-donating groups on the benzyl ring enhance antimicrobial efficacy, while electron-withdrawing groups may increase cytotoxicity .
  • Piperazine Modifications : Modifying the piperazine nitrogen atoms or introducing additional functional groups can lead to improved selectivity and potency against specific biological targets .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Screening :
    • A study screened various piperazine derivatives against Staphylococcus aureus and Escherichia coli. This compound showed significant inhibition at concentrations as low as 10 µM, comparable to standard antibiotics .
  • Cytotoxicity Assays :
    • In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations ranging from 5 to 15 µM. Flow cytometry analyses indicated an increase in sub-G1 phase cells, confirming apoptotic activity .
  • Mechanistic Studies :
    • Further investigations into the mechanism revealed that this compound activates caspase pathways, leading to programmed cell death in cancer cells. This finding underscores its potential as an anticancer agent .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineConcentration (µM)Result
AntimicrobialStaphylococcus aureus10Significant inhibition
AntimicrobialEscherichia coli10Significant inhibition
CytotoxicityHuman cancer cell lines5 - 15Induced apoptosis

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donatingEnhanced antimicrobial efficacy
Electron-withdrawingIncreased cytotoxicity
Piperazine modificationsImproved selectivity and potency

Q & A

Q. What are the common synthetic routes for N-(4-benzylpiperazine-1-carbothioyl)benzamide, and what key reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting with the formation of a piperazine ring, followed by thioamide functionalization. For example, reacting benzoyl chloride with a substituted piperazine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Key factors include temperature control (0–5°C to prevent side reactions) and stoichiometric precision of reagents to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is often employed .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the benzyl, piperazine, and thioamide groups (e.g., δ ~10 ppm for NH in thioamide).
  • IR : Strong absorption bands at ~1250 cm1^{-1} (C=S) and ~3300 cm1^{-1} (N-H stretching).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How is the thioamide group in this compound confirmed through analytical chemistry methods?

The thioamide group is identified via IR (C=S stretch at ~1250 cm1^{-1}) and 1^1H NMR (broad singlet for NH proton at δ ~10 ppm). X-ray crystallography further confirms the planar geometry of the thioamide moiety and its hydrogen-bonding interactions .

Q. What role does the piperazine ring play in the molecular conformation and stability of this compound as determined by X-ray crystallography?

The piperazine ring adopts a chair conformation, stabilizing the molecule through intramolecular hydrogen bonds (e.g., N-H···S interactions). This rigidity enhances crystallinity, facilitating structural determination .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement when using SHELXTL for piperazine-carbothioyl derivatives?

Discrepancies in thermal parameters or occupancy factors may arise due to disorder in the benzyl or piperazine groups. Strategies include:

  • Applying restraints (e.g., DFIX, SIMU) to manage flexible substituents.
  • Using twin refinement (TWIN command) for crystals with pseudo-symmetry.
  • Validating hydrogen positions via difference Fourier maps and free refinement of NH protons .

Q. What strategies are employed to analyze the antioxidant activity of thioamide-containing piperazine derivatives, and how do structural modifications influence their efficacy?

  • In vitro assays : DPPH radical scavenging and FRAP tests quantify antioxidant capacity.
  • SAR insights : Electron-withdrawing groups (e.g., nitro) on the benzamide moiety enhance radical stabilization, while bulky substituents on the piperazine ring may reduce solubility and activity .

Q. How do computational methods like DFT or molecular docking complement experimental data in predicting the biological interactions of this compound?

  • DFT : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution.
  • Docking : Simulates binding poses with target proteins (e.g., PARP-1) to identify key interactions (hydrogen bonds with thioamide, π-π stacking with benzyl groups). These models guide experimental prioritization of derivatives .

Q. In SAR studies of piperazine-carbothioyl compounds, which substituents have been shown to enhance binding affinity to specific biological targets?

  • Benzyl substituents : Electron-donating groups (e.g., -OCH3_3) improve membrane permeability.
  • Thioamide modifications : Fluorine substitution increases metabolic stability and target selectivity, as seen in analogous kinase inhibitors .

Q. What experimental approaches are used to resolve hydrogen bonding ambiguities in the crystal lattice of piperazine-based thioamides?

  • High-resolution X-ray data : Collect data at low temperature (100 K) to reduce thermal motion.
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., N-H···S vs. C-H···π) to clarify packing motifs.
  • Variable-temperature NMR : Detects dynamic hydrogen bonding in solution .

Q. What are the typical challenges in purifying this compound, and what chromatographic techniques are recommended?

Challenges include co-elution of byproducts (e.g., unreacted benzoyl chloride) and low solubility in polar solvents. Solutions:

  • Reverse-phase HPLC : Acetonitrile/water gradients resolve polar impurities.
  • Recrystallization : Use mixed solvents (ethanol/diethyl ether) to enhance crystal purity .

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